2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol
Description
Properties
IUPAC Name |
2-(prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-3-15-10(6-16)7-4-8(12)11(14)9(13)5-7/h1,4-5,10,15-16H,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDRSYRTCNYJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(CO)C1=CC(=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol typically involves the following steps:
Formation of the Prop-2-ynylamino Group: This can be achieved by reacting propargylamine with an appropriate precursor.
Introduction of the Trifluorophenyl Group:
Formation of the Ethanol Backbone: The final step involves the formation of the ethanol backbone, which can be achieved through a reduction reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol would depend on its specific applications. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related fluorinated ethanol derivatives, focusing on substitution patterns, physicochemical properties, and biological activities. Key analogs include:
Structural Analogs with Fluorinated Phenyl Groups
- 2-(3,4,5-Trifluorophenyl)ethanol (CAS: 886761-77-9) : Structure: Lacks the prop-2-ynylamino group but shares the 3,4,5-trifluorophenyl and ethanol moieties. Properties: Higher hydrophobicity (LogP ~3.2) due to fluorine substitution, with reduced hydrogen-bonding capacity (1 donor vs. 2 in the target compound). Applications: Studied in LAT1 inhibitor research, demonstrating the role of trifluorophenyl groups in enhancing target affinity .
- (R)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS: 957121-38-9) : Structure: Features a 3,5-difluorophenyl group and an amino-ethanol backbone but lacks the alkyne (prop-2-ynyl) substituent. Properties: Reduced fluorine content lowers LogP (~2.8) compared to the target compound.
- 2-(2,4,5-Trifluorophenyl)ethanol : Structure: Fluorines at positions 2,4,5 on the phenyl ring. Properties: Steric and electronic differences due to fluorine positioning may reduce membrane permeability compared to 3,4,5-trifluorophenyl analogs.
Physicochemical Properties
| Compound | Fluorine Positions | Molecular Weight (g/mol)* | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol | 3,4,5 | ~265.2 | ~3.5 | 2 (NH, OH) | 5 (O, N, 3F) |
| 2-(3,4,5-Trifluorophenyl)ethanol | 3,4,5 | ~198.1 | ~3.2 | 1 (OH) | 4 (O, 3F) |
| (R)-2-Amino-2-(3,5-difluorophenyl)ethanol | 3,5 | ~201.6 | ~2.8 | 2 (NH2, OH) | 5 (O, N, 2F) |
| 2-(2,4,5-Trifluorophenyl)ethanol | 2,4,5 | ~198.1 | ~3.4 | 1 (OH) | 4 (O, 3F) |
*Molecular weights estimated based on structural analogs.
- 3,4,5-Trifluorophenyl substitution optimizes electronic effects (electron withdrawal) and steric bulk, which may improve receptor binding compared to 2,4,5- or 3,5-substituted analogs .
Biological Activity
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol is a compound of interest due to its potential biological activities, particularly in the context of inflammatory responses and cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C11H10F3N
- Molecular Weight : 229.20 g/mol
- Functional Groups : Amino group, alcohol group, and a propyne side chain.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Cytokine Inhibition : The compound has been observed to inhibit key inflammatory cytokines such as IL-6 and TNF-alpha in various cell lines. This inhibition is crucial for managing inflammatory diseases and conditions associated with excessive cytokine production.
- NF-kB Pathway Modulation : The compound may influence the NF-kB signaling pathway, which is central to the inflammatory response. Studies have shown that it can inhibit the phosphorylation of NF-kB p65, thereby reducing the transcription of pro-inflammatory genes.
In Vitro Studies
A series of in vitro studies have demonstrated the biological activity of this compound:
| Study Type | Cell Line | Key Findings |
|---|---|---|
| Cytokine Inhibition | THP-1 Cells | Significant reduction in IL-6 and TNF-alpha levels upon treatment with the compound (p < 0.05) |
| NF-kB Pathway Analysis | THP-1 Cells | Inhibition of NF-kB p65 phosphorylation was noted, suggesting a potential mechanism for anti-inflammatory activity |
Case Studies
- Anti-Cancer Activity : In a study examining various compounds for anti-cancer properties, this compound exhibited cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its modulation of signaling pathways involved in cell survival.
- Inflammatory Disease Models : Animal models of inflammation treated with this compound showed reduced symptoms and lower levels of inflammatory markers compared to controls. This suggests potential therapeutic applications in chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for synthesizing 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol, and how can the reaction yield be optimized?
- Methodology :
- Grignard reagent-based synthesis : React 3,4,5-trifluorophenylmagnesium bromide with a propargylamine-containing precursor. Adjust stoichiometry (e.g., 1.2 equivalents of Grignard reagent) and reaction temperature (0–5°C) to minimize side reactions and improve yields (~80% achievable) .
- Catalytic coupling : Use palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) between 3,4,5-trifluorophenyl halides and propargylamine derivatives. Optimize solvent (THF/EtOAc) and catalyst loading (5–10 mol%) for regioselectivity .
- Key challenges : Competing elimination reactions due to the propargyl group’s instability under acidic conditions.
Q. How can the structure of this compound be validated post-synthesis?
- Analytical techniques :
- NMR : Confirm regiochemistry via -NMR (e.g., coupling constants for propargyl protons at δ 2.1–2.3 ppm) and -NMR (distinct shifts for 3,4,5-trifluorophenyl groups at δ -138 to -142 ppm) .
- LC/MS : Use ESI+ mode (collision energy: 10–15 eV) with a C18 column (Agilent Zorbax) and mobile phase (10 mM NHOAc in HO:MeOH/ACN). Monitor [M+H]+ at m/z 268.1 .
Q. What are the physicochemical properties of this compound (e.g., logP, solubility) relevant to in vitro assays?
- Calculated properties :
- LogP : 3.22 (predicted via JChem, pH 7.4), indicating moderate lipophilicity .
- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO or THF as stock solvents (≤10 mM).
Advanced Research Questions
Q. How do the fluorine substituents on the phenyl ring influence the compound’s bioactivity and metabolic stability?
- Structure-activity relationship (SAR) :
- Fluorine atoms enhance metabolic stability by blocking cytochrome P450 oxidation (e.g., 3,4,5-trifluorophenyl reduces hepatic clearance by ~40% compared to non-fluorinated analogs) .
- Increased electronegativity improves target binding (e.g., LAT1 inhibitors show 5× higher affinity with 3,4,5-trifluorophenyl vs. monocyclic fluorinated groups) .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Case example : Discrepancies in IC values between cell-based vs. enzyme assays.
- Root cause : Off-target effects (e.g., propargyl group reacting with thiols in cell lysates).
- Resolution : Include negative controls (e.g., N-acetylcysteine) to quench non-specific interactions .
- Statistical validation : Use Bland-Altman analysis to quantify inter-assay variability .
Q. How can crystallographic studies improve understanding of the compound’s conformational dynamics?
- Methodology :
- X-ray crystallography : Co-crystallize with target proteins (e.g., LAT1) using 20% PEG 3350 as precipitant.
- Key findings : The propargylamino group adopts a bent conformation, stabilizing hydrogen bonds with Thr (distance: 2.8 Å) .
- Limitations : Low diffraction quality due to fluorinated aromatic rings; use synchrotron radiation for enhanced resolution .
Q. What computational models predict the compound’s pharmacokinetic (PK) profile?
- In silico tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
